N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide
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Overview
Description
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide is a useful research compound. Its molecular formula is C24H18FN7O and its molecular weight is 439.454. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide typically involves the condensation of 4-fluorobenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then cyclized under acidic conditions to generate the pyrazole ring. The resulting 4-fluorophenyl-pyrazole is then subjected to further cyclization with appropriate reagents to form the pyrazolo[3,4-d]pyrimidine moiety. Finally, the cinnamamide group is introduced through an amide coupling reaction using cinnamic acid and suitable coupling agents.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to ensure high yield and purity. Large-scale synthesis typically employs continuous flow chemistry techniques and automated reaction systems to minimize human intervention and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides or ketones.
Reduction: Undergoes reduction with hydride donors to form reduced derivatives.
Substitution: Participates in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or pyrazole rings.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Often uses sodium borohydride or lithium aluminum hydride under controlled conditions.
Substitution: Utilizes halogenating agents or nucleophiles under mild to moderate temperatures.
Major Products: The major products formed from these reactions are typically derivatives that retain the core pyrazolo[3,4-d]pyrimidine structure, with functional group modifications at the fluorophenyl or pyrazole sites.
Scientific Research Applications
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide is used in several scientific domains:
Chemistry: Acts as a precursor or intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Serves as a probe for studying enzyme interactions and protein-ligand binding due to its structural similarity to biological molecules.
Medicine: Investigated for its potential as an anti-cancer agent, anti-inflammatory compound, and antiviral drug owing to its ability to interact with various biological targets.
Industry: Employed in the development of new materials and coatings due to its unique physicochemical properties.
Mechanism of Action
The compound exerts its effects primarily by interacting with molecular targets such as enzymes, receptors, and nucleic acids.
Molecular Targets and Pathways Involved:
Enzymes: Inhibits or modulates enzyme activity by binding to the active site or allosteric sites.
Receptors: Acts as an agonist or antagonist at specific receptor sites, altering cellular signaling pathways.
Nucleic Acids: Interacts with DNA or RNA, affecting transcription and translation processes.
Comparison with Similar Compounds
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide
N-(1-(1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide
N-(1-(1-(4-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide
Each of these compounds shares the core pyrazolo[3,4-d]pyrimidine structure but varies in the substituents on the phenyl ring, influencing their chemical behavior and biological activity. The presence of the fluorophenyl group in N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide enhances its binding affinity and selectivity toward specific biological targets, making it unique compared to its analogs.
This compound's versatility in chemical reactions and its broad range of applications in scientific research and industrial processes make it a fascinating subject of study.
Properties
IUPAC Name |
(E)-N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN7O/c1-16-13-21(29-22(33)12-7-17-5-3-2-4-6-17)32(30-16)24-20-14-28-31(23(20)26-15-27-24)19-10-8-18(25)9-11-19/h2-15H,1H3,(H,29,33)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPJWUZQZUILDH-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C=CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)NC(=O)/C=C/C2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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